molecular formula C32H31NO8 B3836390 [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B3836390
M. Wt: 557.6 g/mol
InChI Key: FBFRONSHBZHBIV-UHFFFAOYSA-N
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Description

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. The process may start with the preparation of the chromen-4-one core, followed by the introduction of the benzodioxin moiety and the pentanoate ester group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and chromen-4-one moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. It could interact with specific enzymes or receptors in the body.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)butanoate
  • [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)hexanoate

Uniqueness

The uniqueness of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO8/c1-19(2)15-25(33-32(36)39-18-21-7-5-4-6-8-21)31(35)41-23-10-11-24-27(17-23)40-20(3)29(30(24)34)22-9-12-26-28(16-22)38-14-13-37-26/h4-12,16-17,19,25H,13-15,18H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFRONSHBZHBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Reactant of Route 2
Reactant of Route 2
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Reactant of Route 3
Reactant of Route 3
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Reactant of Route 4
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Reactant of Route 5
Reactant of Route 5
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Reactant of Route 6
Reactant of Route 6
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

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